molecular formula C10H13BrClNO B13253872 [(3-Bromo-4-chlorophenyl)methyl](2-methoxyethyl)amine

[(3-Bromo-4-chlorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13253872
M. Wt: 278.57 g/mol
InChI Key: RCTVZJVXHNIACO-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-4-chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Bromo-4-chlorophenyl)methylamine can be compared with other similar compounds, such as:

    (3-Bromo-4-fluorophenyl)methylamine: Similar structure but with a fluorine atom instead of chlorine.

    (3-Bromo-4-methylphenyl)methylamine: Similar structure but with a methyl group instead of chlorine.

    (3-Bromo-4-nitrophenyl)methylamine: Similar structure but with a nitro group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variation in substituents on the phenyl ring.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C10H13BrClNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

RCTVZJVXHNIACO-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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